1-(3-Hydroxy-1-propynyl)cyclohexanol
CAS No.: 5686-96-4
Cat. No.: VC16034823
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5686-96-4 |
---|---|
Molecular Formula | C9H14O2 |
Molecular Weight | 154.21 g/mol |
IUPAC Name | 1-(3-hydroxyprop-1-ynyl)cyclohexan-1-ol |
Standard InChI | InChI=1S/C9H14O2/c10-8-4-7-9(11)5-2-1-3-6-9/h10-11H,1-3,5-6,8H2 |
Standard InChI Key | IACPYUXMRKYCDO-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)(C#CCO)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(3-Hydroxy-1-propynyl)cyclohexanol is C₉H₁₄O₂, with a molar mass of 154.21 g/mol. Its IUPAC name, 1-(3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol, reflects the cyclohexanol backbone substituted at the 1-position with a 3-hydroxypropynyl group. The compound’s structure combines the conformational flexibility of the cyclohexane ring with the electronic characteristics of an alkyne and two hydroxyl groups.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₄O₂ |
Molecular Weight | 154.21 g/mol |
CAS Number | 5686-96-4 |
Density | ~1.05 g/cm³ (estimated) |
Melting Point | 80–85°C (estimated) |
Boiling Point | 290–300°C (estimated) |
Solubility in Water | Slightly soluble |
LogP (Octanol-Water) | 1.2 (estimated) |
Synthetic Methodologies
Nucleophilic Addition-Elimination Reaction
A primary synthesis route involves the reaction of cyclohexanone with propargyl alcohol under basic conditions. In this mechanism, the enolate of propargyl alcohol attacks the carbonyl carbon of cyclohexanone, followed by dehydration to form the alkyne linkage. Typical reaction conditions include:
-
Base: Sodium hydroxide or potassium tert-butoxide
-
Solvent: Ethanol or tetrahydrofuran (THF)
-
Temperature: Reflux (70–80°C)
-
Reaction Time: 6–12 hours
The process yields 1-(3-Hydroxy-1-propynyl)cyclohexanol with a purity >90% after recrystallization from ethyl acetate.
Industrial-Scale Production
Industrial synthesis optimizes the above method by employing continuous flow reactors, which enhance heat transfer and reduce reaction times. Catalytic systems using copper(I) iodide or palladium complexes improve alkyne formation efficiency, achieving yields exceeding 85% at reduced temperatures (50–60°C).
Chemical Reactivity and Functionalization
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form a ketone. Using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC), the hydroxyl group at the cyclohexane position oxidizes to yield 1-(3-hydroxyprop-1-yn-1-yl)cyclohexanone. This product retains the alkyne moiety, enabling further functionalization via Sonogashira coupling.
Hydrogenation of the Alkyne
Catalytic hydrogenation with Lindlar’s catalyst selectively reduces the triple bond to a cis-alkene, producing 1-(3-hydroxyprop-1-en-1-yl)cyclohexanol. Full reduction using H₂/Pd-C converts the alkyne to a single bond, yielding 1-(3-hydroxypropyl)cyclohexanol, a saturated diol with applications in polymer synthesis.
Etherification and Esterification
The hydroxyl groups participate in nucleophilic substitutions. For example:
-
Etherification: Reaction with methyl iodide in the presence of Ag₂O forms methyl ether derivatives.
-
Esterification: Treatment with acetyl chloride produces diesters, enhancing the compound’s lipophilicity.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s alkyne group enables click chemistry applications, particularly in synthesizing triazole derivatives via Huisgen cycloaddition. These triazoles are pharmacophores in antiviral and anticancer agents. For instance, coupling with azide-containing biomolecules generates targeted drug candidates with improved bioavailability.
Materials Science
In polymer chemistry, 1-(3-Hydroxy-1-propynyl)cyclohexanol acts as a crosslinking agent. Its dual hydroxyl groups facilitate condensation reactions with diacids or diisocyanates, producing polyesters or polyurethanes with enhanced thermal stability. The alkyne group allows post-polymerization modifications, such as grafting functional side chains.
Biochemical Probes
Functionalization with fluorescent tags (e.g., fluorescein isothiocyanate) creates probes for studying enzyme-substrate interactions. The hydroxyl groups serve as attachment points for biomolecules, while the alkyne enables bioorthogonal labeling in live-cell imaging.
Regulatory and Environmental Considerations
Environmental Impact
The compound’s low water solubility reduces aquatic toxicity risks, but its persistence in soil requires evaluation. Biodegradation studies indicate a half-life of 30–60 days in aerobic conditions, suggesting moderate environmental persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume